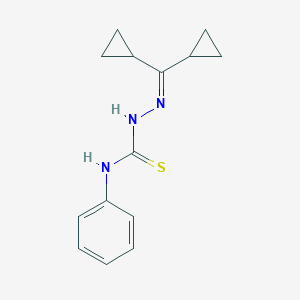![molecular formula C24H26N2O4S B322669 4-tert-butyl-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]benzamide](/img/structure/B322669.png)
4-tert-butyl-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-tert-butyl-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]benzamide is a complex organic compound with the molecular formula C18H21NO2 This compound is known for its unique structural features, which include a tert-butyl group, a methoxyanilino group, and a sulfonylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-tert-butylbenzoic acid: This can be achieved through the Friedel-Crafts alkylation of benzoic acid with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of 4-tert-butylbenzoyl chloride: The 4-tert-butylbenzoic acid is then converted to its corresponding acyl chloride using thionyl chloride.
Coupling with 4-aminobenzenesulfonamide: The 4-tert-butylbenzoyl chloride is reacted with 4-aminobenzenesulfonamide to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-tert-butyl-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a phenol derivative, while reduction of a nitro group can produce an amine.
Applications De Recherche Scientifique
4-tert-butyl-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]benzamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-tert-butyl-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]benzamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity. The methoxyanilino group can enhance the compound’s binding affinity and specificity for its target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-tert-butyl-N-(4-methoxyphenyl)benzamide
- 4-tert-butyl-N-(4-methylphenyl)benzamide
- 4-tert-butyl-N-(4-ethoxyphenyl)benzamide
Uniqueness
4-tert-butyl-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]benzamide is unique due to the presence of both the sulfonyl and methoxyanilino groups, which confer distinct chemical properties and biological activities
Propriétés
Formule moléculaire |
C24H26N2O4S |
|---|---|
Poids moléculaire |
438.5 g/mol |
Nom IUPAC |
4-tert-butyl-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]benzamide |
InChI |
InChI=1S/C24H26N2O4S/c1-24(2,3)18-7-5-17(6-8-18)23(27)25-19-11-15-22(16-12-19)31(28,29)26-20-9-13-21(30-4)14-10-20/h5-16,26H,1-4H3,(H,25,27) |
Clé InChI |
TVLMWAQANWAHRG-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)OC |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-methylphenoxy)-N-(2-{[(2-methylphenoxy)acetyl]amino}cyclohexyl)acetamide](/img/structure/B322586.png)
![2-(4-methylphenoxy)-N-(2-{[(4-methylphenoxy)acetyl]amino}cyclohexyl)acetamide](/img/structure/B322588.png)
![3-iodo-N-[2-[(3-iodo-4-methoxybenzoyl)amino]cyclohexyl]-4-methoxybenzamide](/img/structure/B322589.png)
![N-{2-[(diphenylacetyl)amino]cyclohexyl}-2,2-diphenylacetamide](/img/structure/B322592.png)
![3-chloro-N-(2-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}cyclohexyl)-1-benzothiophene-2-carboxamide](/img/structure/B322594.png)
![2-iodo-N-[2-[(2-iodobenzoyl)amino]cyclohexyl]benzamide](/img/structure/B322598.png)
![2,4-dichloro-N-[2-[(2,4-dichlorobenzoyl)amino]cyclohexyl]benzamide](/img/structure/B322599.png)
![4-nitro-N-[2-({4-nitrobenzoyl}amino)cyclohexyl]benzamide](/img/structure/B322601.png)
![2-bromo-N-[2-[(2-bromobenzoyl)amino]cyclohexyl]benzamide](/img/structure/B322603.png)

![2-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)cyclohexyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B322605.png)
![N-{2-[([1,1'-biphenyl]-4-ylcarbonyl)amino]cyclohexyl}[1,1'-biphenyl]-4-carboxamide](/img/structure/B322606.png)


